molecular formula C9H7ClN2O2S B6616481 3-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1247371-67-0

3-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B6616481
CAS RN: 1247371-67-0
M. Wt: 242.68 g/mol
InChI Key: ZGFHSLCRQKVQMO-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-4-sulfonyl chloride (3-PPSC) is a sulfonyl chloride compound with a pyrazole ring structure. It is a versatile reagent that has been used in a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds, peptides, and amines. 3-PPSC is a useful reagent for the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial agents.

Scientific Research Applications

3-phenyl-1H-pyrazole-4-sulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, peptides, and amines. It has also been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of nitric oxide-releasing compounds. Additionally, 3-phenyl-1H-pyrazole-4-sulfonyl chloride has been used to synthesize novel compounds with potential anti-inflammatory, anti-cancer, and anti-bacterial activities.

Mechanism of Action

The mechanism of action of 3-phenyl-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed that the sulfonyl chloride group of 3-phenyl-1H-pyrazole-4-sulfonyl chloride reacts with a nucleophile, such as an amine or a thiol, to form a covalent bond. This covalent bond then acts as a bridge between the two molecules, allowing them to form a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-phenyl-1H-pyrazole-4-sulfonyl chloride are largely unknown. However, it has been shown to be a useful reagent for the synthesis of compounds with potential anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, 3-phenyl-1H-pyrazole-4-sulfonyl chloride has been used to synthesize novel compounds with potential anti-fungal, anti-viral, and anti-parasitic activities.

Advantages and Limitations for Lab Experiments

The main advantage of 3-phenyl-1H-pyrazole-4-sulfonyl chloride is its versatility, as it can be used in a variety of organic synthesis reactions. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that 3-phenyl-1H-pyrazole-4-sulfonyl chloride is a highly reactive compound and should be handled with care.

Future Directions

In the future, 3-phenyl-1H-pyrazole-4-sulfonyl chloride could be used in the synthesis of novel compounds with potential therapeutic applications. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, it could be used in the synthesis of compounds with potential applications in biotechnology, such as in the production of enzymes and other proteins. Finally, it could be used to synthesize compounds with potential applications in drug delivery and diagnostics.

Synthesis Methods

3-phenyl-1H-pyrazole-4-sulfonyl chloride is synthesized using a three-step process. In the first step, an aryl halide is reacted with sodium sulfite to form a sulfonate ester. The sulfonate ester is then reacted with hydrazine in the presence of a base to form a hydrazone. Finally, the hydrazone is reacted with phosphorus pentachloride to form 3-phenyl-1H-pyrazole-4-sulfonyl chloride.

properties

IUPAC Name

5-phenyl-1H-pyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFHSLCRQKVQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1h-pyrazole-4-sulfonyl chloride

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